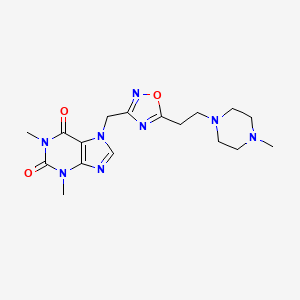
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-methyl-1-piperazinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-methyl-1-piperazinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-methyl-1-piperazinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- involves multiple steps. The process typically starts with the preparation of the purine core, followed by the introduction of the functional groups. Common reagents used in the synthesis include dimethylamine, piperazine, and oxadiazole derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-methyl-1-piperazinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, creating a wide range of derivatives with different properties.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-methyl-1-piperazinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-methyl-1-piperazinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(4-methylbenzyl)-8-(4-methyl-1-piperazinyl): This compound has a similar purine core but different functional groups.
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(4-methylbenzyl): Another similar compound with variations in the attached groups.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-methyl-1-piperazinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88339-21-3 |
|---|---|
Molecular Formula |
C17H24N8O3 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1,3-dimethyl-7-[[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]purine-2,6-dione |
InChI |
InChI=1S/C17H24N8O3/c1-21-6-8-24(9-7-21)5-4-13-19-12(20-28-13)10-25-11-18-15-14(25)16(26)23(3)17(27)22(15)2/h11H,4-10H2,1-3H3 |
InChI Key |
RHEXLFYPMKWENH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC2=NC(=NO2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















